molecular formula C17H20N2O6S B6520748 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 896314-28-6

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide

Cat. No.: B6520748
CAS No.: 896314-28-6
M. Wt: 380.4 g/mol
InChI Key: WYHGNUVDCBJJGN-UHFFFAOYSA-N
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Description

The compound "N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" is a synthetic organic molecule known for its unique chemical structure and diverse range of applications. Its chemical properties make it significant in various fields, including chemistry, biology, medicine, and industry. The combination of benzenesulfonyl and furan groups contributes to its stability and reactivity, making it a valuable compound for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" typically involves multi-step organic reactions. One common route includes:

  • Step 1: : Preparation of 2-(benzenesulfonyl)-2-(furan-2-yl)ethanol by reacting benzenesulfonyl chloride with furan-2-yl ethanol in the presence of a base such as pyridine.

  • Step 2: : Protection of the hydroxyl group using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to form 2-(benzenesulfonyl)-2-(furan-2-yl)ethyl TBDMS ether.

  • Step 3: : Reaction of the protected intermediate with 2-methoxyethylamine to produce the protected N-(2-methoxyethyl)ethanediamide derivative.

  • Step 4: : Deprotection of the TBDMS group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may involve batch or continuous processes to optimize yield and purity. These methods often use similar reaction conditions but employ scaled-up equipment and advanced purification techniques, such as chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

"N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" undergoes several types of reactions:

  • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, affecting the furan ring or benzenesulfonyl group.

  • Reduction: : Reduction reactions with agents like lithium aluminum hydride or sodium borohydride can alter specific functional groups, such as reducing the amide group to an amine.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the furan ring and benzenesulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

Depending on the reaction type and conditions, products may include oxidized or reduced derivatives of the original compound, with modifications to the furan ring, benzenesulfonyl group, or amide linkage.

Scientific Research Applications

"N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" has a wide range of scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

  • Medicine: : Explored for its therapeutic potential in treating diseases, with focus on its effects on specific molecular targets.

  • Industry: : Utilized in the manufacture of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. It may bind to specific enzymes, altering their activity and influencing biochemical pathways. The benzenesulfonyl and furan groups contribute to its binding affinity and specificity, allowing it to modulate cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(benzenesulfonyl)-2-(thiazol-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide

  • N'-[2-(benzenesulfonyl)-2-(pyridin-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide

  • N'-[2-(benzenesulfonyl)-2-(pyrazin-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide

Uniqueness

What sets "N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide" apart is its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both benzenesulfonyl and furan moieties provides a versatile platform for chemical modifications and interactions, enhancing its utility in various applications.

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Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-24-11-9-18-16(20)17(21)19-12-15(14-8-5-10-25-14)26(22,23)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHGNUVDCBJJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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